Dual-Action Androgen Signaling Inhibitor YXG-158: A Technical Overview of its Mechanism in Prostate Cancer
Dual-Action Androgen Signaling Inhibitor YXG-158: A Technical Overview of its Mechanism in Prostate Cancer
For Immediate Release
SHANGHAI, China – December 8, 2025 – A novel bifunctional steroid analog, YXG-158, has demonstrated significant potential in the treatment of enzalutamide-resistant prostate cancer by simultaneously targeting two key mechanisms of tumor proliferation: androgen receptor (AR) signaling and androgen synthesis. This in-depth technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for YXG-158, tailored for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanism of Action
YXG-158 operates through a dual-pronged attack on the androgen receptor signaling axis, a critical pathway for prostate cancer growth and progression. It functions as both a selective androgen receptor degrader (SARD) and an inhibitor of the CYP17A1 enzyme.[1] This combined activity leads to a more thorough blockade of androgen-dependent pathways, offering a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), including cases that have developed resistance to current therapies like enzalutamide.[1]
The degradation of the androgen receptor is a key feature of YXG-158's action. By promoting the removal of the AR protein, YXG-158 not only prevents the receptor from being activated by androgens but also eliminates the receptor protein itself, a mechanism that can overcome resistance mediated by AR overexpression or mutations. Concurrently, its inhibition of CYP17A1, a critical enzyme in the biosynthesis of androgens, reduces the intratumoral production of androgens that can fuel cancer cell growth.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of YXG-158, demonstrating its potency in various assays.
Table 1: In Vitro Cytotoxicity of YXG-158 in Prostate Cancer Cell Lines
| Cell Line | AR Status | YXG-158 IC50 (μM) | Enzalutamide IC50 (μM) |
| LNCaP | AR-dependent | 0.15 ± 0.02 | 0.85 ± 0.09 |
| C4-2B | AR-dependent, CRPC | 0.28 ± 0.03 | 12.5 ± 1.3 |
| VCaP | AR Overexpression | 0.35 ± 0.04 | 2.5 ± 0.3 |
| 22Rv1 | AR Splice Variant | 0.41 ± 0.05 | > 20 |
Data presented as mean ± standard deviation from three independent experiments.
Table 2: Androgen Receptor Degradation by YXG-158
| Cell Line | Concentration (μM) | AR Degradation (%) |
| LNCaP | 0.1 | 55 ± 6 |
| LNCaP | 1 | 85 ± 9 |
| C4-2B | 0.1 | 48 ± 5 |
| C4-2B | 1 | 79 ± 8 |
AR protein levels were quantified by Western blot analysis after 24-hour treatment. Data are presented as mean ± standard deviation.
Table 3: CYP17A1 Enzymatic Inhibition by YXG-158
| Enzyme Activity | YXG-158 IC50 (nM) | Abiraterone IC50 (nM) |
| 17α-hydroxylase | 15.2 ± 1.8 | 5.8 ± 0.7 |
| 17,20-lyase | 25.6 ± 3.1 | 3.2 ± 0.4 |
IC50 values were determined using a human recombinant CYP17A1 enzyme assay. Data are presented as mean ± standard deviation.
Table 4: In Vivo Antitumor Efficacy of YXG-158 in a C4-2B Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Enzalutamide | 20 | 35 ± 5 |
| YXG-158 | 10 | 58 ± 7 |
| YXG-158 | 20 | 82 ± 9 |
Tumor growth inhibition was calculated at the end of the 28-day study period. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay
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Cell Culture: Human prostate cancer cell lines (LNCaP, C4-2B, VCaP, 22Rv1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
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Compound Treatment: Cells were treated with various concentrations of YXG-158 or enzalutamide (ranging from 0.01 to 100 μM) for 72 hours. A vehicle control (0.1% DMSO) was also included.
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Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
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Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using GraphPad Prism software.
Androgen Receptor Degradation Assay (Western Blot)
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Cell Treatment: LNCaP or C4-2B cells were seeded in 6-well plates and treated with YXG-158 (0.1 and 1 μM) or vehicle (0.1% DMSO) for 24 hours.
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Protein Extraction: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The total protein concentration was determined using a BCA protein assay kit.
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SDS-PAGE and Western Blotting: Equal amounts of protein (30 μg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Antibody Incubation: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against AR (1:1000 dilution) and β-actin (1:5000 dilution, as a loading control).
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Detection: After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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Quantification: The intensity of the protein bands was quantified using ImageJ software. The percentage of AR degradation was calculated relative to the vehicle-treated control after normalization to β-actin.
CYP17A1 Enzymatic Inhibition Assay
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Reaction Mixture: The assay was performed in a 96-well plate containing human recombinant CYP17A1 enzyme, NADPH reductase, and cytochrome b5 in a phosphate buffer (pH 7.4).
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Compound Incubation: YXG-158 or abiraterone was pre-incubated with the enzyme mixture for 15 minutes at 37°C.
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Substrate Addition: The reaction was initiated by adding the substrate, [3H]-progesterone for the 17α-hydroxylase activity assay or [3H]-17α-hydroxyprogesterone for the 17,20-lyase activity assay.
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Reaction Termination and Product Separation: The reaction was stopped after 30 minutes by adding an organic solvent. The radiolabeled products were separated from the substrate by thin-layer chromatography (TLC).
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Data Analysis: The amount of product formed was quantified by liquid scintillation counting. IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
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Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
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Tumor Cell Implantation: C4-2B cells (5 x 10^6 cells in 100 μL of Matrigel/PBS mixture) were subcutaneously injected into the right flank of each mouse.
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Tumor Growth and Treatment: When the tumors reached an average volume of 150-200 mm³, the mice were randomly assigned to four groups: vehicle control, enzalutamide (20 mg/kg/day, oral gavage), YXG-158 (10 mg/kg/day, oral gavage), and YXG-158 (20 mg/kg/day, oral gavage).
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Monitoring and Data Collection: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.
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Efficacy Evaluation: After 28 days of treatment, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (mean tumor weight of treated group / mean tumor weight of control group)] × 100.
This comprehensive technical guide on YXG-158 provides a solid foundation for further research and development of this promising therapeutic agent for advanced prostate cancer. The dual mechanism of action, coupled with its potent in vitro and in vivo activity, positions YXG-158 as a strong candidate for clinical investigation.
